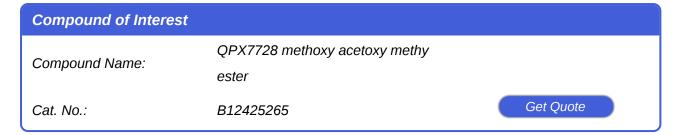


# A Comparative Analysis of QPX7728's Efficacy Against NDM-1 Producing Bacteria

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For Researchers, Scientists, and Drug Development Professionals

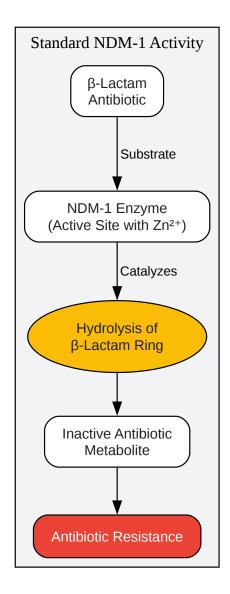
The emergence and global spread of carbapenem-resistant Enterobacterales (CRE) carrying metallo- $\beta$ -lactamases (MBLs), such as New Delhi metallo- $\beta$ -lactamase-1 (NDM-1), pose a significant threat to public health.[1] These enzymes can hydrolyze nearly all available  $\beta$ -lactam antibiotics, rendering conventional treatments ineffective.[1] QPX7728 is a novel, ultra-broad-spectrum  $\beta$ -lactamase inhibitor (BLI) from the cyclic boronic acid class, engineered to counteract a wide array of  $\beta$ -lactamases, including serine- $\beta$ -lactamases (SBLs) and, critically, MBLs like NDM-1.[2][3] This guide provides a comparative analysis of QPX7728's performance against NDM-1 producing bacteria, supported by biochemical and microbiological data.

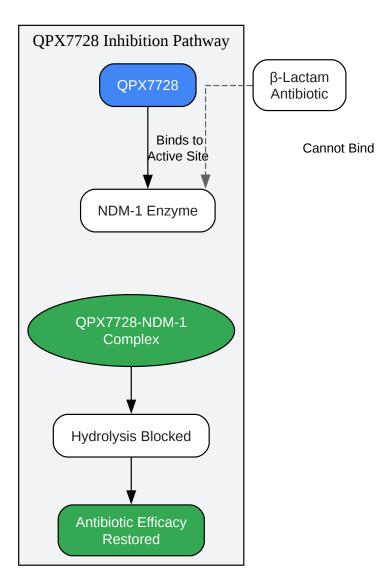
### Mechanism of Action: Inhibition of NDM-1

QPX7728 exhibits a potent inhibitory effect on NDM-1, a Class B MBL.[4] Unlike SBL inhibitors that form a covalent bond with a catalytic serine residue, QPX7728's interaction with MBLs is distinct. The NDM-1 active site contains one or two zinc ions essential for catalysis.[1][5] Crystal structure analysis of the QPX7728/NDM-1 complex reveals that QPX7728 binds directly to the active site, with its boronate group forming a covalent bond with the catalytic water molecule and coordinating the zinc ions.[1][4][5][6] This interaction blocks the hydrolysis of  $\beta$ -lactam antibiotics. The inhibition is characterized by a competitive mechanism with "fast-on–fast-off" kinetics.[7][8]



In contrast, recently approved BLIs such as avibactam, relebactam, and vaborbactam have no activity against MBLs like NDM-1.[4][9] This makes QPX7728 a significant advancement in the fight against MBL-producing pathogens.[7][9]





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Caption: Mechanism of NDM-1 hydrolysis and its inhibition by QPX7728.

# **Quantitative Analysis of QPX7728 Potency**



The inhibitory potential of QPX7728 against NDM-1 has been quantified through biochemical assays, demonstrating its high potency compared to other BLIs that are inactive against this enzyme class.

Table 1: Biochemical Potency of QPX7728 and Comparators Against NDM-1

Inhibitor	Enzyme	IC50 (nM)	Kı (nM)	Inhibition Mechanism
QPX7728	NDM-1	55 ± 25[7][8]	32 ± 14[7][8]	Competitive, Reversible[7]
Avibactam	NDM-1	>160,000[9]	-	No activity[4][9]
Relebactam	NDM-1	>160,000[9]	-	No activity[4][9]
Vaborbactam	NDM-1	>160,000[9]	-	No activity[2][9]

IC<sub>50</sub>: Half-maximal inhibitory concentration. Ki: Inhibition constant.

# In Vitro Efficacy Against NDM-1 Producing Bacteria

QPX7728, when combined with  $\beta$ -lactam antibiotics, restores their activity against strains producing NDM-1. Minimum Inhibitory Concentration (MIC) data from studies using clinical isolates and engineered strains highlight this potentiation.

Table 2: MIC Values ( $\mu$ g/mL) of  $\beta$ -Lactams  $\pm$  QPX7728 Against NDM-1 Producing Strains



Organism & Strain	β- Lactamase(s)	Antibiotic	MIC Alone (μg/mL)	MIC + QPX7728 (8 μg/mL)
K. pneumoniae KP1096	NDM-1, CTX- M-15, SHV-11, TEM-1	Aztreonam	>128	2
		Biapenem	128	1
		Cefepime	>128	1
		Ceftazidime	>128	4
		Meropenem	128	1
K. pneumoniae KP1223	NDM-1, KPC-3, CTX-M-15, SHV- 28, TEM-1	Aztreonam	>128	0.25
		Biapenem	128	0.5
		Cefepime	>128	1
		Ceftazidime	>128	4
		Meropenem	128	1

Data sourced from a neutropenic mouse thigh infection model study where initial susceptibilities were determined.[3]

For NDM-producing Acinetobacter baumannii, 100% of strains tested became susceptible to meropenem at the PK-PD breakpoint (8  $\mu$ g/ml) when combined with QPX7728 at 8  $\mu$ g/ml.[10]

# **Experimental Protocols**

The data presented in this guide are derived from established and validated experimental methodologies.

## Enzyme Inhibition Assays (IC<sub>50</sub> and K<sub>i</sub> Determination)



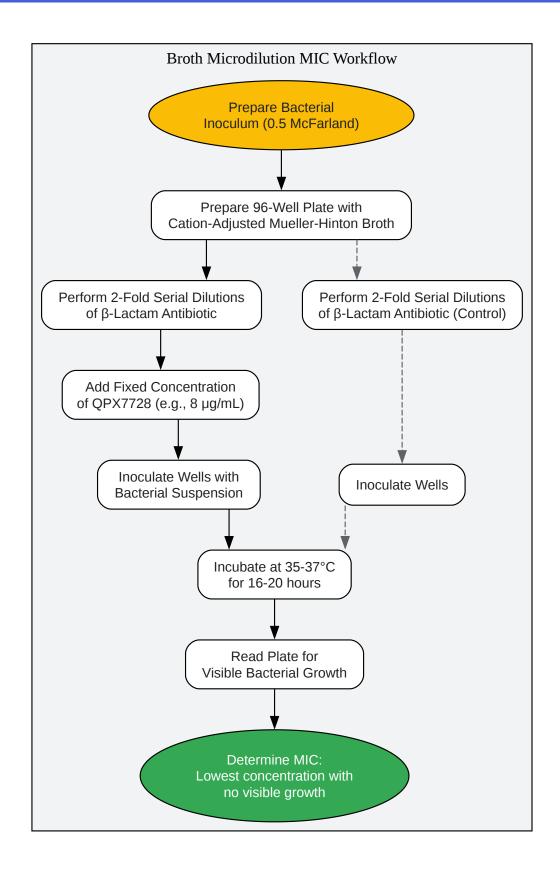
The potency of QPX7728 against purified NDM-1 enzyme was determined using spectrophotometric assays.

- Enzyme Preparation: Purified NDM-1 β-lactamase is obtained.
- Assay Conditions: The assay is performed in a buffer solution at a constant pH and temperature.
- Substrate: A chromogenic cephalosporin like nitrocefin or a carbapenem like imipenem is used as the substrate.[7][9] Hydrolysis of the substrate by NDM-1 leads to a detectable change in absorbance.
- Inhibition Measurement:
  - IC₅₀: The enzyme is pre-incubated with varying concentrations of QPX7728 before the addition of the substrate. The reaction rate is measured, and the IC₅₀ value is calculated as the inhibitor concentration that reduces enzyme activity by 50%.[7]
  - K<sub>i</sub>: To determine the inhibition constant and mechanism, reaction rates are measured at multiple substrate and inhibitor concentrations. The data are then fitted to enzyme kinetic models (e.g., by creating Lineweaver-Burk plots) to determine the K<sub>i</sub> value.[7][9] QPX7728 was determined to be a competitive inhibitor of MBLs.[7]

## **Antimicrobial Susceptibility Testing (MIC Determination)**

The in vitro efficacy of QPX7728 in combination with β-lactams is assessed by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).





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